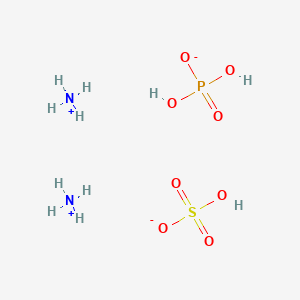

Diammonium phosphate sulphate

Descripción

Propiedades

IUPAC Name |

diazanium;dihydrogen phosphate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P.H2O4S/c;;2*1-5(2,3)4/h2*1H3;(H3,1,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQKRMVYLDOGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)(O)[O-].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H11N2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12593-60-1 | |

| Record name | Ammonium phosphate sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012593601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium phosphate sulfate ((NH4)2(H2PO4)(HSO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium phosphate sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current Scientific Landscape and Research Gaps

The current scientific landscape surrounding diammonium phosphate (B84403) sulphate is largely focused on its role as a multi-nutrient fertilizer. Research has explored its synthesis, typically through the reaction of phosphoric acid and ammonia (B1221849), with the addition of a sulphur source, often ammonium (B1175870) sulphate. mdpi.comresearchgate.net The typical nutrient composition of DAPS varies, with formulations such as 20% nitrogen (N), 20% phosphorus pentoxide (P₂O₅), and additional sulphur (S) being noted. This contrasts with standard DAP, which typically has a composition of 18% N and 46% P₂O₅. cropnutrition.com

A significant area of current research revolves around the efficacy of DAPS in agricultural applications, particularly in addressing sulphur deficiencies in soils. mdpi.com Studies have investigated the impact of DAPS on crop yield and nutrient uptake, often comparing it to traditional fertilizers like DAP and monoammonium phosphate (MAP). mdpi.comresearchgate.net For instance, research on maize has shown that the addition of sulphur to MAP can significantly improve crop yield and sulphur uptake, particularly in calcareous soils. mdpi.comresearchgate.net However, similar significant effects have not been consistently observed with DAP-based treatments in the same soil types, indicating a need for further investigation. mdpi.comresearchgate.net

A notable research gap exists in understanding the complex interactions between the nitrogen, phosphorus, and sulphur components of DAPS within different soil environments. While the general benefits of sulphur for plant growth are known, the specific synergistic or antagonistic effects when delivered in the form of DAPS are not yet fully elucidated. mdpi.com Further research is also needed to determine the optimal sulphur content and form (sulphate vs. elemental sulphur) within DAPS formulations for various crops and soil conditions. mdpi.com

Interdisciplinary Relevance in Chemical Sciences and Applied Fields

The relevance of diammonium phosphate (B84403) sulphate extends across several disciplines. In chemical sciences , the synthesis and characterization of DAPS present interesting challenges. The production process involves the controlled reaction of ammonia (B1221849) with a mixture of phosphoric and sulphuric acids, or the granulation of DAP with a sulphur-containing compound like ammonium (B1175870) sulphate. mdpi.comunido.org Understanding the thermodynamics and kinetics of these reactions is crucial for optimizing production and ensuring product quality. The physical and chemical properties of DAPS, such as its solubility and pH in solution, are also of fundamental interest. cropnutrition.com

In applied fields , the primary relevance of DAPS lies in agriculture . As a fertilizer, it provides essential macronutrients (nitrogen and phosphorus) along with the secondary nutrient, sulphur. valourgubre.com Sulphur is a vital component of certain amino acids and is crucial for protein synthesis in plants. The granular form of DAPS allows for a slower release of nutrients, which can be beneficial for certain crops. Research in this area often involves field trials to assess the impact of DAPS on crop yield, quality, and nutrient use efficiency. mdpi.comresearchgate.netresearchgate.net

Beyond agriculture, components of DAPS have applications in other industries. For example, diammonium phosphate is used as a fire retardant, a yeast nutrient in winemaking and brewing, and in various industrial processes like metal finishing. cropnutrition.comwikipedia.orgloyalfertilizer.com While these applications are primarily associated with DAP, the fundamental chemistry of ammonium phosphates is relevant to the study of DAPS.

Historical Context of Research and Development

Advanced Synthesis Pathways for this compound

The production of this compound can be achieved through several advanced synthesis pathways, each with its own set of operational parameters and resulting product characteristics. These methods are designed to ensure a consistent and high-quality fertilizer product.

Controlled Neutralization of Phosphoric and Sulphuric Acids with Ammonia (B1221849)

A primary industrial method for synthesizing this compound involves the controlled neutralization of a mixture of phosphoric acid and sulphuric acid with ammonia. google.com This exothermic reaction requires careful management of temperature and pH to ensure the desired product composition.

The process is often carried out in a pipeline reactor where dihydrate wet-process phosphoric acid and concentrated sulfuric acid are reacted with gaseous ammonia. google.comgoogle.com The reaction generates significant heat, with the ammoniation of sulfuric acid being more exothermic than that of phosphoric acid. google.com The resulting slurry's pH is typically controlled between 4.5 and 5.5. google.comgoogle.com The heat of reaction is utilized to evaporate water from the slurry, which is then granulated and dried. madar-ju.com

Key reaction parameters are outlined in the table below:

| Parameter | Value | Reference |

| Phosphoric Acid Concentration (P2O5) | 19-27% | google.comgoogle.com |

| Sulphuric Acid Concentration | 93-98% | google.com |

| Reactor Temperature | 140-180 °C | google.comgoogle.com |

| Reactor Pressure | 0.2-0.5 MPa | google.comgoogle.com |

| Slurry pH after reaction | 4.5-5.5 | google.comgoogle.com |

Co-crystallization Techniques from Ammonium Phosphate and Ammonium Sulphate Solutions

Co-crystallization presents an alternative route to produce a solid this compound fertilizer. This technique involves creating a supersaturated solution containing both diammonium phosphate and ammonium sulphate, from which the double salt crystallizes upon cooling.

A key challenge in this method is the differing solubilities of ammonium sulphate and ammonium phosphate, and the hydrolysis of diammonium phosphate which can lead to ammonia loss. google.com To overcome this, the process can be initiated in a solution already saturated with both ammonium sulphate and mono-ammonium phosphate. google.com By carefully controlling the evaporation and cooling, a mixed crystal product with a consistent composition can be obtained. For instance, dissolving equimolar amounts of diammonium phosphate and ammonium sulphate in deionized water at 80°C, followed by concentration and cooling to 10°C, can induce co-crystallization.

Valorization of Off-balance Phosphate Raw Materials in Synthesis

The fertilizer industry is increasingly looking towards the valorization of low-grade or "off-balance" phosphate raw materials to ensure resource sustainability. springerprofessional.demdpi.com These materials, which may have lower phosphorus content or higher levels of impurities, require specialized processing to be converted into high-quality fertilizers like this compound.

Processes are being developed to utilize low-grade phosphate rock and even phosphate-rich industrial wastes. springerprofessional.desaimm.co.za These methods often involve acid digestion, either with hydrochloric or phosphoric acid, to extract the valuable phosphorus. springerprofessional.de The resulting phosphoric acid can then be purified and used in the neutralization process described earlier. Research has demonstrated the feasibility of upgrading low-grade phosphate ores with P₂O₅ content as low as 12-16% to commercial-grade products. mdpi.comsaimm.co.za

Sustainable Precursor Sourcing and Preparation

The sustainability of this compound production is heavily dependent on the sourcing and preparation of its primary precursors, phosphoric acid and ammonia.

Extraction of Phosphoric Acid from Phosphate-siliceous Shales

Phosphate-siliceous shales represent a significant, yet challenging, source of phosphorus. researchgate.netku.edu These raw materials contain impurities that can complicate the extraction process. researchgate.net Research has focused on developing efficient methods for extracting phosphoric acid from these shales, often through sulphuric acid digestion. researchgate.net

Studies on shales from the Karatau basin have shown that despite the complexities introduced by impurities, it is possible to produce extraction phosphoric acid suitable for diammonium phosphate synthesis. researchgate.net The process involves decomposing the phosphate rock with sulfuric acid, followed by separation of the resulting phosphogypsum. researchgate.net Key parameters for this extraction include a temperature of 80-85°C and a duration of 2-4 hours. researchgate.net

Utilization of Biogenic Apatite for Phosphate Precursors

Apatite, a group of phosphate minerals, is the primary source of phosphorus for fertilizer production. thermofisher.com Biogenic apatite, derived from sources like animal bones, offers a renewable and sustainable alternative to mined phosphate rock. ijarp.orgrroij.com Animal bones contain a high concentration of phosphate in the form of carbonate-hydroxyl-apatite. ijarp.orgrroij.com

Reaction Kinetics and Mechanistic Studies

The synthesis of this compound involves the reaction of phosphoric acid and ammonia, with sulfuric acid often incorporated to provide the sulphate component. google.comcabidigitallibrary.org Understanding the kinetics and mechanisms of these reactions is crucial for optimizing production efficiency and product quality.

Influence of Stoichiometric Ratios and Reaction Conditions

The stoichiometry of the reactants, particularly the mole ratio of ammonia (NH₃) to phosphoric acid (H₃PO₄), significantly influences the reaction and the final product composition. The reaction to form diammonium phosphate occurs in two stages, with the total enthalpy of the exothermic reactions being -193 kJ/mol. pk.edu.pl

In conventional DAP production, the process often involves partial neutralization of phosphoric acid with ammonia in a pre-neutralizer, followed by completion of the reaction in a granulator. scribd.com To maintain a pumpable slurry, the reactor is often operated at a nitrogen (N) to phosphorus (P) mole ratio of approximately 1.4, which corresponds to the point of maximum solubility. madar-ju.comgoogleapis.com However, for the production of diammonium phosphate, a final N:P mole ratio of 1.9:1 to 2:1 is required. google.com

The reaction temperature and pressure are also critical parameters. In some processes, the reaction temperature can reach 180-200°C with a pressure of 0.5-0.6 MPa. google.com Operating at elevated pressures, for instance between 40 to 80 psig, allows for higher reaction temperatures (around 300°F or higher), which can increase the heat content of the discharged melt and reduce the need for fossil-fuel-based drying. cabidigitallibrary.orggoogle.com

The concentration of the phosphoric acid feed is another important factor. Concentrations can range from 27% to 31% P₂O₅ up to 36% to 50% P₂O₅. googleapis.comgoogle.com The use of wet-process phosphoric acid, which is common in industrial production, introduces impurities that can affect the reaction and final product. atamanchemicals.com

| Parameter | Value Range | Impact on Process | Source |

| N:P Mole Ratio (Reactor) | 1.4 - 1.5 | Optimizes slurry pumpability and initiates DAP formation. | madar-ju.comgoogle.com |

| N:P Mole Ratio (Final Product) | 1.9 - 2.0 | Ensures the formation of diammonium phosphate. | google.com |

| Operating Pressure | 40 - 80 psig | Enables higher reaction temperatures, increasing heat content of the melt. | cabidigitallibrary.orggoogle.com |

| Operating Temperature | 240 - 320°F (115 - 160°C) | Higher temperatures reduce drying requirements. | cabidigitallibrary.orggoogle.com |

| Phosphoric Acid Concentration | 27% - 50% P₂O₅ | Affects slurry viscosity and reaction kinetics. | googleapis.comgoogle.com |

| Ammonia Feed | Gaseous or Liquid | Choice can simplify equipment design. | google.com |

By-product Formation and Management in Synthesis

The primary by-products in this compound production are related to impurities in the raw materials and ammonia losses. Wet-process phosphoric acid typically contains impurities such as iron and aluminum phosphates. These can be managed through filtration after dissolving the reactants at elevated temperatures.

Ammonia loss is a significant concern, both economically and environmentally. google.com Losses can be as high as 45% of the total ammonia added to the reactor in some systems. google.com To mitigate this, scrubber systems are employed to recover unreacted ammonia from the reactor and granulator exhaust gases. google.commadar-ju.com The recovered ammonia is often reacted with the incoming phosphoric acid, creating a partially ammoniated acid feed for the reactor. google.comgoogle.com This not only reduces ammonia emissions but also helps to balance the plant's nutrient flows. google.com Some processes have demonstrated ammonia losses from the reactor and granulator totaling about 19% of the ammonia fed, which is considered acceptable for a commercially operating plant. google.com

Optimization of Industrial Production Processes

Continuous efforts are being made to optimize the industrial production of this compound to enhance efficiency, reduce costs, and improve product quality.

Granulation and Solidification Process Enhancements

The granulation process is critical for producing a final product with desirable physical properties, such as uniform size and hardness. google.comgoogle.com The slurry from the reactor, containing a mixture of monoammonium and diammonium phosphate, is sprayed onto a rolling bed of recycled fine particles in a granulator. madar-ju.comgoogle.com Further ammoniation often occurs in the granulator to complete the conversion to DAP. google.com

Enhancements in granulation technology aim to reduce the recycle ratio, which is the ratio of recycled undersized and oversized granules to the final product. google.com A lower recycle ratio leads to higher production rates and lower energy consumption. google.com Conventional processes can have recycle ratios as high as 5:1. google.com However, the use of pipe reactors can significantly lower this ratio to around 3:1 or even less. googleapis.comgoogle.com Some pilot-plant tests have achieved an average of 74% on-size product from the granulator discharge, which is significantly higher than the 40-50% typically found in other processes. google.com

The method of slurry distribution in the granulator also plays a crucial role. Specially designed distributors that create a wide-angle spray with minimal bed disruption can lead to a higher percentage of product-size material. google.com The granules leaving the granulator are then dried to a moisture content of approximately 1% to ensure hardness and prevent caking. madar-ju.com

Reactor Design and Operating Parameters for Efficient Production

The design of the reactor is a key factor in the efficiency of diammonium phosphate production. While traditional processes often use tank pre-neutralizers, modern plants are increasingly adopting pipe reactors. google.comfertiliser-society.org Pipe reactors offer several advantages, including a more compact design, higher heat flux, and the ability to operate at higher pressures. google.comgoogle.com

Operating a pipe reactor at pressures above 80 psig has been shown to produce a high-temperature slurry that requires little to no fossil fuel for drying. google.com The residence time in the reactor is carefully controlled to ensure the desired N:P mole ratio is achieved. google.com For example, a 10-inch-diameter pipe reactor with a length of about 45 feet has been operated at a production rate of 40 tons per hour. google.com

The configuration of the pipe reactor can also be optimized. Some designs feature a vertical section to achieve a high retention time for the initial reaction, followed by a horizontal section. google.com Another innovation is the dual pipe reactor system, which has been widely adopted in the industry. fertiliser-society.org

| Feature | Conventional Tank Pre-neutralizer | Pipe Reactor | Source |

| Operating Pressure | 0 - 10 psig | 40 - 80+ psig | cabidigitallibrary.orggoogle.com |

| Operating Temperature | ~240°F (~115°C) | ≥300°F (≥150°C) | cabidigitallibrary.orggoogle.com |

| Recycle Ratio | ~5:1 | <3:1 - 3.7:1 | google.comgoogle.com |

| Ammonia Loss | Comparable to pipe reactor with proper scrubbing | ~19% (in some commercial tests) | cabidigitallibrary.orggoogle.com |

| Drying Requirement | High (e.g., 400,000 Btu/ton) | Significantly reduced or eliminated | google.com |

Energy Efficiency and Heat Utilization in Manufacturing

The production of phosphate fertilizers is an energy-intensive process. ifc.org A significant portion of the energy consumption is for drying the product. google.com Therefore, maximizing the utilization of the exothermic heat of reaction between ammonia and phosphoric acid is a key strategy for improving energy efficiency. google.comgoogle.com

By operating reactors under pressure, the heat of reaction can be used to generate a high-temperature slurry or melt, which flashes off a significant portion of the water upon entering the granulator at atmospheric pressure. google.comespindesa.es This dramatically reduces or even eliminates the need for external fuel for drying. google.com For instance, processes utilizing high-pressure pipe reactors can achieve low recycle ratios and require little to no fossil-fuel heating for drying. google.com

Further energy savings can be realized through heat recovery systems. lanemachinery.com For example, heat exchangers can be used to recover waste heat, and recycling dedust gas to the combustion chamber can also reduce fuel consumption. researchgate.netscribd.com Numerical simulations have shown that implementing heat exchangers and waste heat recovery in a DAP drying unit can lead to significant energy savings and higher product quality. researchgate.net

Purification Techniques and Purity Validation Methodologies

The purification of industrial-grade diammonium phosphate (DAP) is crucial for its application in sectors beyond agriculture, such as the pharmaceutical and cosmetic industries, which demand higher purity standards. sapub.orgresearchgate.net Industrial DAP is typically produced from wet-process phosphoric acid, which contains a significant amount of anionic and cationic impurities. sapub.orgresearchgate.netresearchgate.net These impurities, if not removed, can be transferred to the final product. researchgate.net

Recrystallization for Impurity Removal

Recrystallization is a primary and effective method for purifying industrial diammonium phosphate. sapub.orgresearchgate.netresearchgate.net This process leverages the difference in solubility between DAP and the impurities at different temperatures or in different solvent systems to achieve separation and obtain a purified crystalline product.

The general procedure for recrystallization involves dissolving the impure industrial DAP in a suitable solvent at an elevated temperature to create a saturated solution. sapub.org The hot, saturated solution is then filtered to remove insoluble impurities. Subsequently, the filtrate is cooled, allowing the purified DAP to crystallize while the more soluble impurities remain in the mother liquor. google.com The resulting crystals are then separated from the liquor, often through hydro-extraction, and dried. google.com

Research has shown that a controlled cooling process is beneficial for obtaining purified crystals. sapub.org For instance, in a pilot-scale study, a hot, filtered, saturated aqueous solution of DAP was placed in a crystallizer and maintained at a temperature 10 K higher than its saturation temperature for one hour to ensure complete dissolution. sapub.org The temperature was then lowered to the saturation point to initiate crystallization. sapub.org The choice of solvent is also a critical factor. While water is a common solvent, mixtures of solvents have also been utilized to enhance the purification process. researchgate.netresearchgate.net

The effectiveness of recrystallization is demonstrated by the significant increase in the percentage of P₂O₅ and N in the purified product compared to the industrial-grade starting material. sapub.orgscribd.com Stirring speed and time are important parameters to control during recrystallization, as excessive stirring can lead to ammonia loss, which would alter the stoichiometry of the product. sapub.org

Analysis of Impurity Profiles from Industrial Raw Materials

Industrial raw materials, particularly wet-process phosphoric acid, are the primary source of impurities in diammonium phosphate. sapub.orgresearchgate.net This acid can contain a wide range of cationic and anionic impurities, including metals like iron (Fe), aluminum (Al), magnesium (Mg), and heavy metals such as cadmium (Cd), chromium (Cr), and zinc (Zn), as well as non-metals like silicon (Si) and fluorine (F). sapub.orgresearchgate.netresearchgate.netresearchgate.net Consequently, these impurities are carried over into the crude DAP product. sapub.orgresearchgate.net

The analysis of impurity profiles, both before and after purification, is essential to validate the effectiveness of the purification process. Techniques such as Inductively Coupled Plasma (ICP) spectroscopy are used for the quantitative analysis of trace elements. sapub.orgscribd.com Scanning Electron Microscopy (SEM) can also be employed to observe the morphology of the crystals and confirm the elimination of various impurities. sapub.org

Studies have demonstrated a significant reduction in the concentration of major and trace element impurities after recrystallization. sapub.org For example, a pilot-scale experiment showed a 97% decrease in the concentration of major element impurities in one of the optimized runs. sapub.orgscribd.com The removal of insoluble components, including iron and aluminum oxides, is a key outcome of the recrystallization process. sapub.org

The following table presents a comparison of the chemical composition and impurity levels in industrial DAP before and after purification by recrystallization.

Table 1: Physicochemical Characterization of Industrial vs. Recrystallized Diammonium Phosphate

| Parameter | Industrial DAP | Recrystallized DAP |

|---|---|---|

| % P₂O₅ | 46% | Increased |

| % N | 17-18% | Increased |

| pH | ~7.80 - 7.90 | ~7.80 - 7.90 |

| Molar Ratio (N/P) | 1.7 - 1.8 | 1.7 - 2.0 |

This table is a representation of data discussed in the sources. sapub.orgscribd.com

Table 2: Trace Element Impurity Reduction in Diammonium Phosphate via Recrystallization

| Element | Concentration in Industrial DAP (mg/kg) | Concentration in Recrystallized DAP (mg/kg) | Percentage Reduction (%) |

|---|---|---|---|

| Cadmium (Cd) | > 0.2 | < 0.2 | > 0% |

| Chromium (Cr) | 185.3 | 1.7 | 99.1% |

| Zinc (Zn) | 273.6 | 1.9 | 99.3% |

| Iron (Fe) | 3890 | 25.4 | 99.3% |

Data is illustrative of findings presented in cited research. sapub.orgscribd.com The exact values can vary depending on the specific industrial process and raw materials.

Soil Ecosystem Interactions and Biogeochemical Cycling

Diammonium phosphate (DAP) is highly soluble in water, which allows for the rapid release of ammonium and phosphate ions into the soil solution, making them readily available for plant uptake. cropnutrition.com This high solubility is a key benefit for promoting vigorous plant growth and increasing crop yields. loyalfertilizer.com The initial reaction of DAP in the soil creates an alkaline pH (around 7.5-8.0) in the immediate vicinity of the fertilizer granule. cropnutrition.com This temporary increase in pH can be beneficial in acidic soils by promoting the availability of other nutrients. loyalfertilizer.com However, the subsequent nitrification of ammonium (NH₄⁺) to nitrate (B79036) (NO₃⁻) is an acidifying process, which can lead to a long-term decrease in soil pH. cropnutrition.comhawaii.edu

While providing essential nutrients, the overuse of chemical fertilizers like DAP can have detrimental effects on soil structure. mygarden.co.nz Excessive application may contribute to soil compaction and a reduction in soil organic matter. mygarden.co.nz Maintaining a healthy soil structure is vital for water infiltration, aeration, and preventing erosion. mygarden.co.nz Therefore, integrating organic matter is often recommended to mitigate these potential negative impacts and support long-term soil fertility. mygarden.co.nz

The availability of nutrients from this compound is also influenced by soil pH. For instance, at a soil pH of 4.5, the uptake efficiency of phosphorus (P), nitrogen (N), and potassium (K) can be as low as 23%, 30%, and 33% respectively, indicating that a significant portion of the applied nutrients may be lost and not utilized by the plants. researchgate.net

The behavior of phosphorus (P) and sulphur (S) from this compound in the soil is significantly influenced by the soil type and its inherent properties, such as pH and texture.

Phosphorus Dynamics: Phosphorus is a relatively immobile element in soil, typically moving only a few millimeters from its point of application. researchgate.net It rapidly binds with soil minerals, a process that limits its leaching potential. researchgate.net In acidic soils, phosphate ions tend to react with iron and aluminum to form less soluble compounds. In calcareous or alkaline soils, which have a high calcium content, phosphate can precipitate as calcium phosphates. mdpi.com The initial alkaline reaction around a dissolving DAP granule can influence these precipitation reactions. cropnutrition.com

Long-term application of phosphate fertilizers can lead to an accumulation of phosphorus in the soil. mdpi.com Studies have shown that different phosphate fertilizers can have varying effects on the distribution of phosphorus fractions in the soil. For example, in some cases, single superphosphate (B1263860) resulted in a higher accumulation of labile (readily available) phosphorus compared to diammonium phosphate. mdpi.com

Sulphur Dynamics: The sulphur in this compound is typically in the form of sulphate (SO₄²⁻). Sulphate is an anion and is therefore more mobile in the soil than phosphate. It is subject to leaching, particularly in sandy soils with high rainfall. researchgate.net In calcareous soils, sulphate ions can react with calcium ions to form calcium sulphate, which is less soluble and can reduce the availability of sulphur to plants. mdpi.com The effectiveness of sulphate-containing fertilizers can, therefore, be lower in such soils compared to acidic soils where the formation of calcium sulphate is less likely. mdpi.com The oxidation of elemental sulphur, if present in the fertilizer formulation, is a microbial process that is influenced by soil conditions. mdpi.com

The table below summarizes the general dynamics of phosphorus and sulphur in different soil types.

| Soil Type | Phosphorus (P) Dynamics | Sulphur (S) Dynamics |

| Acidic Soils | Forms less soluble compounds with iron and aluminum. | Generally mobile as sulphate (SO₄²⁻) and available to plants. |

| Calcareous (Alkaline) Soils | Precipitates as less soluble calcium phosphates. | Can react with calcium to form less soluble calcium sulphate, reducing availability. mdpi.com |

| Sandy Soils | Prone to some leaching under high rainfall conditions, though generally immobile. researchgate.net | Highly susceptible to leaching as sulphate (SO₄²⁻). researchgate.net |

| Clay Soils | Strong retention of phosphate due to high surface area and mineral content. | Leaching is less pronounced compared to sandy soils. |

This table provides a generalized overview. Actual nutrient dynamics can vary based on specific soil properties and environmental conditions.

The application of this compound can significantly influence the activity of soil microorganisms and the enzyme systems they regulate. These microorganisms are essential for nutrient cycling and maintaining soil health.

The addition of nitrogen and phosphorus can stimulate microbial activity by providing essential nutrients that may be limiting in the soil. irost.ir This stimulation can enhance the breakdown of organic matter and the cycling of other nutrients. loyalfertilizer.com However, the effects can be complex and vary depending on the specific microbial groups and soil conditions. For instance, some studies have shown that the application of diammonium phosphate can lead to an increase in the numbers of bacteria and actinomycetes in the soil. uobasrah.edu.iq In contrast, some research indicates an initial decrease in microbial respiration immediately following fertilizer application, which may recover over time. uwa.edu.au

Soil enzymes play a critical role in mediating biochemical processes. The activity of these enzymes is often used as an indicator of soil health. Research has shown varied effects of diammonium phosphate on different soil enzymes:

Urease: In some studies, DAP application has been shown to increase urease activity in both non-saline and saline soils. tandfonline.com

Phosphatases: Acid and alkaline phosphatases are crucial for mineralizing organic phosphorus into plant-available forms. The application of DAP, sometimes in combination with other biostimulants, has been found to increase the activity of these enzymes. nih.gov

Dehydrogenase: Dehydrogenase activity is a general indicator of microbial activity. Some studies have reported lower dehydrogenase activity with DAP compared to organic amendments like cattle manure. tandfonline.com

Laccase and Lipase: In studies on crude oil-contaminated soils, the addition of DAP was found to significantly increase the activities of laccase and lipase, suggesting a role in enhancing the bioremediation process. irost.irresearchgate.net

Catalase and Peroxidase: The same studies on contaminated soils showed a decrease in catalase and peroxidase activities after an initial peak, which might be related to changes in the microbial population. irost.irresearchgate.net

The table below presents a summary of research findings on the impact of Diammonium Phosphate (DAP) on various soil enzyme activities.

| Soil Enzyme | Effect of DAP Application | Research Context | Citation |

| Urease | Increased activity | Non-saline and saline soils | tandfonline.com |

| Acid Phosphatase | Increased activity (especially with biostimulants) | Maize cultivation | nih.gov |

| Alkaline Phosphatase | Increased activity (especially with biostimulants) | Maize cultivation | nih.gov |

| Dehydrogenase | Lower activity compared to manure | Non-saline and saline soils | tandfonline.com |

| Laccase | Significantly higher activity | Crude oil-contaminated soil | irost.irresearchgate.net |

| Lipase | Continued increase in activity | Crude oil-contaminated soil | irost.irresearchgate.net |

| Catalase | Peaked and then declined | Crude oil-contaminated soil | irost.irresearchgate.net |

| Peroxidase | Peaked and then declined | Crude oil-contaminated soil | irost.irresearchgate.net |

The effects can be influenced by soil type, contamination levels, and the presence of other substances.

The application of this compound can alter the mobility and bioavailability of trace elements in the soil, which has implications for both plant nutrition and potential toxicity. The primary mechanism for this influence is the change in soil pH and the addition of phosphate ions.

The initial increase in soil pH around dissolving DAP granules can decrease the solubility and mobility of many cationic trace metals, such as lead (Pb), cadmium (Cd), and zinc (Zn). cropnutrition.comhawaii.edu However, the long-term acidifying effect of nitrification can have the opposite effect, potentially increasing their mobility. hawaii.edu

The phosphate ions (PO₄³⁻) supplied by the fertilizer can react with certain trace elements to form insoluble metal-phosphate precipitates. researchgate.netekb.eg This process, known as chemical stabilization or immobilization, can effectively reduce the concentration of these elements in the soil solution, thereby lowering their bioavailability to plants and reducing the risk of them leaching into groundwater. researchgate.netdiva-portal.orgpc-progress.com

Numerous studies have investigated the use of phosphate amendments, including DAP, for the remediation of soils contaminated with heavy metals.

Research has demonstrated that DAP application can decrease the total amount of Cd, Pb, and Zn transported through smelter-contaminated soil. researchgate.net The treatment effectively increased the retardation and distribution coefficients of these metals, indicating reduced mobility. researchgate.net

In Pb-contaminated soils, phosphate amendments can transform lead into more stable, less bioavailable forms like pyromorphites. mdpi.com

However, the effectiveness can vary depending on the specific trace element and the other soil amendments used. For instance, while DAP can reduce the bioavailability of some metals, its effect might be less pronounced than other phosphate sources like hydroxyapatite (B223615) in certain situations. ekb.egnih.gov

Conversely, the application of DAP has been observed to increase the leaching concentration of some metals in certain studies, highlighting the complexity of these interactions. ekb.eg The antagonistic effect between phosphorus and zinc is also a well-documented phenomenon, where high phosphorus levels can reduce zinc availability to plants. missouri.edu

The table below summarizes the effect of Diammonium Phosphate (DAP) application on the mobility of various trace elements in soil based on research findings.

| Trace Element | Effect of DAP on Mobility/Bioavailability | Mechanism | Citation |

| Lead (Pb) | Decreased | Formation of insoluble lead-phosphate precipitates (e.g., pyromorphite). | researchgate.netmdpi.com |

| Cadmium (Cd) | Decreased | Formation of metal-phosphate precipitates with low solubility. | researchgate.net |

| Zinc (Zn) | Decreased | Formation of metal-phosphate precipitates; increased retardation. | researchgate.net |

| Zinc (Zn) | Reduced plant availability | Antagonistic effect with high phosphorus levels. | missouri.edu |

The effectiveness of immobilization is dependent on factors like soil pH, contamination level, and the presence of other soil components.

Aquatic Ecosystem Contamination and Eutrophication Studies

The use of this compound in agriculture, while beneficial for crop production, poses a significant risk to aquatic ecosystems. The primary concern is the transport of excess nutrients, particularly nitrogen and phosphorus, from agricultural lands into adjacent water bodies.

Nutrient runoff and leaching are the primary pathways through which fertilizers like this compound contribute to water pollution. mygarden.co.nz

Runoff: This occurs when rainfall or irrigation water flows over the soil surface, carrying dissolved nutrients and soil particles with it. researchgate.net Because diammonium phosphate is highly water-soluble, its components are easily dissolved and transported in runoff, especially if a heavy rainfall event occurs shortly after application. mygarden.co.nztechnologynetworks.comillinois.edu The loss of phosphorus is often associated with soil erosion, where soil particles with adsorbed phosphorus are washed away. researchgate.net

Leaching: This is the downward movement of dissolved nutrients through the soil profile with percolating water. researchgate.net While phosphorus is relatively immobile and less prone to leaching except in very sandy soils, the nitrogen component, particularly after its conversion to the highly mobile nitrate (NO₃⁻) form, is very susceptible to leaching. researchgate.netresearchgate.net This leached nitrate can eventually reach groundwater and subsequently enter streams, rivers, and lakes. researchgate.net

The extent of nutrient loss through runoff and leaching is influenced by several factors:

Soil Type: Sandy soils with low water-holding capacity and high permeability have a higher leaching potential. researchgate.netresearchgate.net

Topography: Sloping lands are more prone to runoff and soil erosion.

Rainfall Intensity and Timing: Heavy rainfall, especially soon after fertilizer application, significantly increases the risk of both runoff and leaching. mygarden.co.nz

Fertilizer Application Rate and Timing: Applying fertilizer in excess of crop needs increases the pool of nutrients available for loss to the environment. mygarden.co.nz

The introduction of excess nitrogen and phosphorus into aquatic ecosystems leads to a process called eutrophication . mygarden.co.nzresearchgate.net This nutrient enrichment stimulates excessive growth of algae and other aquatic plants, a phenomenon often referred to as an algal bloom. mygarden.co.nznih.gov When these dense blooms die and decompose, the process consumes large amounts of dissolved oxygen in the water, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions. mygarden.co.nzresearchgate.net These "dead zones" are unable to support most aquatic life, leading to fish kills and a significant decline in biodiversity. mygarden.co.nzcropnutrition.com The release of phosphates is a key driver of this process. cropnutrition.com

Mitigation Strategies for Water Quality Preservation

The application of this compound, a nitrogen and phosphorus-containing fertilizer, necessitates careful management to prevent adverse impacts on water quality. Nutrient runoff from agricultural fields can lead to eutrophication in nearby water bodies, a process characterized by excessive algal growth, oxygen depletion, and harm to aquatic life. mdpi.comrepec.orgillinoisnrec.org To mitigate these risks, a suite of best management practices (BMPs) is recommended.

A fundamental strategy is to align fertilizer application with actual crop needs through regular soil testing. mdpi.comrepec.org By determining the existing nutrient levels in the soil, farmers can avoid over-application, which is a primary cause of nutrient runoff. repec.org The timing of fertilizer application is also critical. Applying this compound to coincide with periods of maximum crop uptake ensures that the nutrients are utilized by the plants rather than being lost to the environment. mdpi.comrepec.org Applications should be avoided during periods of heavy rainfall or on frozen ground to minimize the risk of runoff. repec.org

Structural and land management practices play a significant role in preserving water quality. The establishment of vegetative buffer zones around water bodies can effectively filter runoff, trapping sediments and absorbing excess nutrients before they enter aquatic ecosystems. mdpi.com Conservation tillage, which minimizes soil disturbance, can also reduce erosion and nutrient transport. dergipark.org.tr

Advanced application techniques further enhance nutrient use efficiency and protect water quality. Precision agriculture technologies allow for targeted fertilizer application, ensuring that nutrients are delivered only where they are needed and in the appropriate amounts. mdpi.comresearchgate.net Methods like banding, where the fertilizer is placed in concentrated bands near the plant roots, improve nutrient uptake and reduce losses from runoff and leaching. researchgate.net Fertigation, the application of dissolved fertilizer through an irrigation system, is another advanced method that can improve nutrient-use efficiency. researchgate.net Combining the use of this compound with organic amendments as part of an integrated nutrient management plan can also enhance soil health and nutrient retention. mdpi.com

Atmospheric Emissions and Climate Change Implications

The production and application of this compound contribute to the emission of greenhouse gases (GHGs), which have implications for climate change. The primary emissions of concern are nitrous oxide (N₂O) from application, carbon dioxide (CO₂) from manufacturing, and ammonia (NH₃) volatilization.

Nitrous oxide is a potent greenhouse gas, and its emission from agricultural soils is a significant concern. mygarden.co.nz The application of nitrogen-containing fertilizers like this compound can increase the rate of nitrification and denitrification in the soil, leading to the production and release of N₂O. tandfonline.com The Intergovernmental Panel on Climate Change (IPCC) provides a default emission factor (EF₁) of 1% for direct N₂O emissions from mineral fertilizers, meaning that 1% of the nitrogen applied is assumed to be emitted as N₂O. tandfonline.com

However, research has shown that emission factors can vary depending on the type of fertilizer, soil conditions, climate, and management practices. tandfonline.com A study conducted in New Zealand examined the N₂O emission factors for several fertilizers, including diammonium phosphate (DAP) and ammonium sulphate (AS), the components of this compound. The findings indicated that the emission factors for these fertilizers were considerably lower than the IPCC default value. tandfonline.com

The table below presents the mean emission factors (EF₁) for DAP and AS from the New Zealand study, compared to the IPCC default.

Table 1: Nitrous Oxide (N₂O) Emission Factors for Diammonium Phosphate (DAP) and Ammonium Sulphate (AS)

| Fertilizer | Mean EF₁ (%) | 95% Confidence Interval (%) |

|---|---|---|

| Diammonium Phosphate (DAP) | 0.069 | -0.036 to 0.194 |

| Ammonium Sulphate (AS) | 0.104 | -0.008 to 0.235 |

| IPCC Default | 1.0 | N/A |

Data sourced from Luo et al. (2023) tandfonline.com

These findings suggest that the use of ammonium-based fertilizers like this compound may result in lower direct N₂O emissions compared to what would be estimated using the IPCC default factor. teagasc.ie However, it is important to note that N₂O emissions are highly variable and can be influenced by a multitude of site-specific factors. researchgate.net

The manufacturing of this compound is an energy-intensive process that results in the emission of carbon dioxide (CO₂), a primary greenhouse gas. mygarden.co.nz The production of one of its key components, ammonia, through the Haber-Bosch process, is particularly energy-demanding and relies heavily on fossil fuels, leading to significant CO₂ emissions. hpb-s.comopenresearchafrica.org Ammonia production is estimated to account for 1 to 2% of global CO₂ emissions. hpb-s.com

The production of diammonium phosphate (DAP) itself requires several inputs, including phosphate rock, sulfur (to produce sulfuric acid), and ammonia. cropnutrition.com The extraction and processing of these raw materials, as well as the energy consumed during the manufacturing process, all contribute to the carbon footprint of the final product. massey.ac.nz Life cycle assessments (LCA) have been conducted to quantify the CO₂ emissions associated with fertilizer production. For instance, one study found that the production of one kilogram of DAP resulted in the emission of 894 grams of CO₂. researchgate.net Another analysis estimated that around 1.7 tonnes of CO₂ equivalent are produced for every tonne of phosphate-based fertilizer. carbonchain.com

Ammonia (NH₃) volatilization, the loss of ammonia gas to the atmosphere, is a significant pathway for nitrogen loss from the application of ammonium-containing fertilizers like this compound. cornell.edu This loss not only reduces the nitrogen use efficiency of the fertilizer but also has environmental consequences, as the volatilized ammonia can be redeposited and contribute to indirect N₂O emissions. cornell.edu

Research has been conducted to quantify and understand the factors influencing ammonia volatilization from diammonium phosphate (DAP) and ammonium sulphate (AS). Studies have shown that ammonia loss from DAP can be significant, particularly in alkaline soils. kribhco.net When DAP dissolves in the soil, it creates an alkaline zone around the granule, which promotes the conversion of ammonium (NH₄⁺) to ammonia (NH₃), a volatile gas. cropnutrition.com

One study compared the ammonia volatilization from urea, DAP, and AS. The cumulative loss of ammonia nitrogen over an 11-day period was highest for urea, followed by DAP, and was lowest for AS. tandfonline.com Another study ranked the ammonia loss from various fertilizers as follows: limestone ammonium nitrate < monoammonium phosphate < ammonium sulphate < diammonium phosphate < urea. tandfonline.com The application of phosphate fertilizers alongside nitrogen fertilizers has been shown to reduce ammonia emissions by lowering the soil pH in the immediate vicinity of the fertilizer. researchgate.net

The table below summarizes the cumulative ammonia loss from different fertilizers in a study conducted on pasture.

Table 2: Cumulative Ammonia (NH₃-N) Loss from Different Fertilizers

| Fertilizer | Cumulative NH₃-N Loss (g/m²) (Non-urine-treated) | Cumulative NH₃-N Loss (g/m²) (Urine-treated) |

|---|---|---|

| Urea | 0.22 | 0.80 |

| Diammonium Phosphate | 0.07 | 0.30 |

| Ammonium Sulphate | <0.01 | 0.03 |

Data sourced from Sherlock & Goh (1984) tandfonline.com

Management practices such as deep placement of fertilizer and irrigation after application can significantly decrease ammonia volatilization. researchgate.net

Life Cycle Assessment (LCA) in Production and Application

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. mdpi.comscientific.net Several LCA studies have been conducted on compound fertilizers and their components, such as diammonium phosphate (DAP), providing insights into the environmental footprint of this compound. researchgate.netscientific.netwur.nlacs.org

A "cradle-to-grave" LCA of sulfur-based compound fertilizers identified human carcinogenic toxicity, fossil resource scarcity, freshwater eutrophication, freshwater ecotoxicity, terrestrial acidification, and marine ecotoxicity as the main environmental impacts. acs.org The key processes contributing to these impacts were synthetic ammonia production, the conversion process, and the fertilizer use phase. acs.org Another LCA study focusing on DAP production found that the most affected impact categories were respiratory inorganics and terrestrial acidification/nitrification. scientific.net

The application phase of the fertilizer is the most significant contributor to the impact category of eutrophication due to nutrient runoff and leaching. wur.nl The transportation of raw materials and final products also adds to the environmental burden, primarily through fossil fuel consumption and associated emissions. massey.ac.nz

LCA studies have also been used to compare different types of fertilizers. For instance, a comparison of complex fertilizers, bulk blends, and single nutrient fertilizers highlighted that an optimized fertilization strategy could reduce the environmental burden by up to 15%. wur.nl These assessments provide valuable information for identifying areas for improvement in the production and use of fertilizers like this compound to enhance their environmental performance. scientific.netscribd.com

Waste Management and By-product Utilization Research

The manufacturing of this compound involves processes that generate waste streams and by-products, which require proper management to minimize environmental impact. A significant by-product in the production of phosphoric acid, a key precursor for diammonium phosphate, is phosphogypsum. For every tonne of phosphoric acid produced, approximately 4.5 to 5.5 tonnes of phosphogypsum are generated. The disposal of this by-product in large stacks can pose environmental challenges. Research has focused on finding beneficial uses for phosphogypsum to reduce the need for disposal and create value from this waste stream. Some potential applications include its use as a soil amendment, in the production of construction materials like cement and bricks, and as a source of sulfur for agriculture. google.com

Within the fertilizer manufacturing plant itself, effective waste management practices are employed to minimize emissions and improve resource efficiency. Off-gases from reactors, granulators, and dryers, which can contain ammonia and fertilizer dust, are typically washed in scrubbers. researchgate.netepa.gov The scrubbing liquor, often containing phosphoric acid, can be recycled back into the production process, thereby recovering valuable raw materials and reducing air pollution. epa.gov Similarly, water used in various stages of the process, such as in wet scrubbers, can be managed in closed-loop systems or treated before discharge to prevent water pollution. epa.gov

Phosphogypsum Management and Characterization

Phosphogypsum (PG) is the primary by-product of the wet process for producing phosphoric acid, a key ingredient in the manufacture of diammonium phosphate. koreascience.krfloridapoly.edu For every ton of phosphoric acid produced, approximately four to five tons of phosphogypsum are generated. floridapoly.edufrontiersin.org This massive output presents considerable management and disposal challenges. researchgate.net Globally, annual phosphogypsum production is estimated to be between 100 and 280 million tons. koreascience.krmdpi.com

The most common management strategy for phosphogypsum is stockpiling in large stacks, often referred to as gypstacks. mdpi.comepa.gov These stacks can occupy vast areas of land and pose environmental risks. koreascience.krmdpi.com Improper management, including disposal in landfills or discharge into waterways, can lead to soil and water contamination. mdpi.commdpi.com The acidic nature of phosphogypsum, with a pH ranging from 2.2 to 2.6, and the presence of various impurities are key concerns. koreascience.kr

Physical and Chemical Characterization

Phosphogypsum is primarily composed of calcium sulfate dihydrate (CaSO₄·2H₂O), making up 85-95% of its mass. mdpi.commdpi.com Its physical and chemical properties can be comparable to natural gypsum, but it contains a range of impurities derived from the original phosphate rock. koreascience.kr The specific composition of phosphogypsum varies depending on the source of the phosphate rock and the specifics of the production process. koreascience.krmdpi.com Key characteristics are detailed in the table below.

| Property | Value/Description | Source(s) |

| Primary Constituent | Calcium Sulfate Dihydrate (CaSO₄·2H₂O) | mdpi.com |

| Typical Purity | 85-95% CaSO₄·2H₂O | mdpi.com |

| Specific Gravity | 2.343 | koreascience.kr |

| pH | 2.2 - 2.6 | koreascience.kr |

| Particle Density | 2.27 - 2.40 g/cm³ | researchgate.net |

| Bulk Density | 0.9 - 1.7 g/cm³ | researchgate.net |

Impurities in phosphogypsum include residual phosphates, fluorides, heavy metals, and naturally occurring radioactive materials (NORMs) like radium, which can decay to form radon gas. koreascience.krfrontiersin.orgepa.gov These contaminants can be leached from the stacks by rainfall, potentially polluting groundwater and surface water. worldbank.org

Heavy Metal and Fluoride (B91410) Contamination in Raw Materials and By-products

The primary raw material for diammonium phosphate production, phosphate rock, naturally contains various impurities, including heavy metals and fluoride compounds. lanemachinery.cominternationalscholarsjournals.com These contaminants are not entirely removed during the manufacturing process and are consequently distributed between the main product (fertilizer) and the by-products (phosphogypsum). internationalscholarsjournals.com

Heavy Metal Contamination

Phosphate fertilizers are a known source of heavy metal input into agricultural soils. nih.gov Heavy metals such as cadmium, chromium, copper, lead, and zinc are found in phosphate rock and can be transferred to diammonium phosphate and phosphogypsum. nih.govpsu.edu The concentration of these metals varies considerably depending on the origin of the phosphate rock. nih.govfertilizer.org For example, rock phosphate has been found to contain the highest levels of cadmium and zinc, while chromium was enhanced in diammonium phosphate in one study. nih.gov The continuous application of fertilizers containing these metals can lead to their accumulation in soil, posing a risk of transfer to the human food chain. nih.gov

The table below presents data on heavy metal concentrations found in diammonium phosphate (DAP) and phosphate rock from various studies.

| Metal | Product | Concentration (mg/kg) | Source(s) |

| Cadmium (Cd) | DAP | 15.9 | psu.edu |

| Cadmium (Cd) | Phosphate Rock (Tunisia) | 21 | fertilizer.org |

| Copper (Cu) | DAP | 32.0 | psu.edu |

| Copper (Cu) | DAP (World Range) | 23-130 | researchgate.net |

| Zinc (Zn) | DAP | 3900 | psu.edu |

| Chromium (Cr) | DAP | Enhanced levels noted | nih.gov |

| Lead (Pb) | Superphosphate | High levels noted in one sample | nih.gov |

Fluoride Contamination

Phosphate rock typically contains 2% to 4% fluoride by weight. internationalscholarsjournals.cominternationalscholarsjournals.com During the production of phosphoric acid, a portion of this fluoride is released, but a significant amount remains in the products and by-products. worldbank.orginternationalscholarsjournals.com Fluoride can be present in phosphogypsum as calcium fluoride (CaF₂) and other complex forms. researchgate.net

Studies have measured significant concentrations of fluoride in both phosphogypsum and diammonium phosphate fertilizers. This poses a risk of nonpoint source pollution, as the application of these fertilizers can lead to the accumulation of fluoride in agricultural soils and water bodies. internationalscholarsjournals.com Research in Turkey found total fluoride concentrations in phosphogypsum samples ranging from 2,320 mg/kg to 3,400 mg/kg. icontrolpollution.com Another study in South Korea reported a range of 1,787 to 4,496 mg/kg in phosphogypsum wastes. researchgate.net A 2022 study on DAP fertilizers in India found an average fluoride concentration of 24.3 g/kg P₂O₅. internationalscholarsjournals.com

The table below summarizes findings on fluoride concentrations.

| Material | Concentration Range | Average Concentration | Source(s) |

| Phosphogypsum (Turkey) | 2320 - 3400 mg/kg | 2867 mg/kg | icontrolpollution.com |

| Phosphogypsum (South Korea) | 1787 - 4496 mg/kg | - | researchgate.net |

| Raw Phosphogypsum | 3.845 wt% (38,450 mg/kg) | - | mdpi.com |

| DAP Fertilizers (India, 2022) | - | 24.3 g [F]/kg P₂O₅ | internationalscholarsjournals.com |

The presence of these contaminants necessitates careful management of phosphogypsum and monitoring of agricultural soils to mitigate potential environmental and health risks. internationalscholarsjournals.comnih.gov

Agricultural Sciences and Plant Nutrition Research

Agronomic Efficacy and Crop Productivity Enhancement

Seedling Establishment and Root Development Research

Diammonium phosphate (B84403) sulphate (DAPS) is a compound fertilizer recognized for its contribution to robust early plant development, specifically in seedling establishment and root growth. The efficacy of DAPS is rooted in its composition, which provides a readily available source of both nitrogen in the ammonium (B1175870) form and phosphorus as phosphate, both of which are critical for initial growth phases.

Studies on NPS (Nitrogen, Phosphorus, Sulfur) fertilizers, a category that includes DAPS, have shown that the balanced supply of these nutrients fosters enhanced vegetative growth. The nitrogen and sulfur components are crucial for protein synthesis and chlorophyll (B73375) formation, while phosphorus plays a key role in energy transfer and early root proliferation. ijras.comijrsset.org This synergistic nutrient supply supports the development of a strong root system, which in turn anchors the plant and facilitates efficient nutrient absorption, leading to healthier and more productive crops. mdpi.comijras.com The localized application of ammonium and phosphate, as is common with granular fertilizers like DAPS, has been shown to improve root proliferation, especially in calcareous soils. researchgate.net

The following table summarizes the key effects of the constituent nutrients of Diammonium Phosphate Sulphate on early plant development:

| Nutrient Component | Primary Role in Seedling Establishment | Impact on Root Development |

| Ammonium (Nitrogen) | Supports vigorous vegetative growth and chlorophyll formation. ijras.com | Promotes overall root system growth and development. plos.org |

| Phosphate (Phosphorus) | Essential for cell division, energy transfer, and overcoming initial growth lags. google.comresearchgate.net | Stimulates early and extensive root growth, particularly lateral and fibrous roots. google.com |

| Sulphate (Sulfur) | Critical for the synthesis of essential amino acids and proteins. | Indirectly supports root development by contributing to overall plant health and vigor. ijras.com |

Development and Evaluation of Advanced Fertilizer Formulations

Controlled-Release Diammonium Phosphate (CDAP) Technologies

To enhance the nutrient use efficiency of ammonium phosphate fertilizers, various controlled-release technologies have been developed. These technologies aim to synchronize nutrient release with crop demand, thereby minimizing nutrient losses to the environment. A common approach is the application of a coating to the fertilizer granules, which acts as a physical barrier to control the rate of nutrient diffusion. mdpi.comnih.gov

Polymer coatings are a widely researched method for creating controlled-release diammonium phosphate (CDAP). These coatings, often made from materials like polyurethane, form a membrane around the DAP granule. nih.gov The release of nutrients is then governed by diffusion through this polymer layer. Another innovative approach involves the use of polyolefin wax to modify the surface of DAP particles before coating, which has been shown to improve the controlled-release performance. nih.gov

Sulfur has also been utilized as a coating material for phosphate fertilizers. When elemental sulfur is used as a coating agent, its gradual oxidation in the soil by microorganisms not only provides a slow release of sulfur but also helps to control the dissolution of the phosphate core. mdpi.com Research on sulfur-coated DAP indicates that this method can improve the efficiency of both phosphorus and sulfur uptake by the crop. agropublishers.com

The table below details different technologies for creating controlled-release diammonium phosphate:

| Technology | Coating Material | Mechanism of Controlled Release | Key Advantages |

| Polymer Coating | Polyurethane, Polyolefin Wax | Diffusion through a semi-permeable membrane. nih.gov | Extended nutrient availability, reduced application frequency. alliednutrients.com |

| Sulfur Coating | Elemental Sulfur (ES) | Gradual microbial oxidation of the sulfur layer. mdpi.comagropublishers.com | Provides a slow release of both phosphorus and sulfur. agropublishers.com |

| Bioactive-Elemental Sulfur (BES) Coating | Elemental sulfur inoculated with sulfur-oxidizing bacteria (SOB). agropublishers.com | Enhanced microbial oxidation of the sulfur coating. agropublishers.com | Potentially faster initiation of nutrient release compared to standard sulfur coating. agropublishers.com |

These controlled-release technologies, while primarily researched on DAP, are directly applicable to this compound (DAPS), offering a promising strategy to improve its agronomic effectiveness and environmental profile.

Synergistic Effects with Biostimulants and Microbial Inoculants (e.g., Humic Acid, Pseudomonas putida, Paecilomyces variotii)

The integration of biostimulants and microbial inoculants with ammonium phosphate fertilizers represents a promising strategy to enhance nutrient availability and uptake, leading to improved crop performance. These synergistic combinations can improve soil health, stimulate root growth, and increase the efficiency of the applied fertilizer.

Humic Acid: When combined with diammonium phosphate, humic acid has been shown to improve soil phosphorus availability and enhance photosynthesis in crops like maize. mdpi.com Humic substances can also improve soil structure and stimulate root development, which is crucial for nutrient interception. mdpi.com The application of humic acid with coated DAP has demonstrated a synergistic effect, further boosting crop yield. mdpi.com

Pseudomonas putida : This species is a type of plant growth-promoting rhizobacteria (PGPR) known for its ability to solubilize phosphate, making it more available to plants. Research has shown that impregnating DAP with Pseudomonas putida can significantly improve maize growth, dry matter yield, and phosphorus use efficiency compared to conventional DAP. scialert.netfrontiersin.org These bacteria can secrete organic acids, which lower the pH in the rhizosphere and help release phosphate from unavailable forms. scialert.net

Paecilomyces variotii : Extracts from this endophytic fungus have been identified as a novel biostimulant. When combined with coated diammonium phosphate (CDAP), Paecilomyces variotii extracts have been found to significantly increase maize yield and phosphorus use efficiency. nih.gov The biostimulant enhances the expression of genes involved in nutrient transport and boosts the net photosynthetic rate. nih.gov

The following table summarizes the observed synergistic effects of these biostimulants with diammonium phosphate:

| Biostimulant/Inoculant | Crop Studied | Observed Synergistic Effects |

| Humic Acid | Maize, Wheat | Improved soil phosphorus availability, enhanced photosynthesis, increased crop yield. mdpi.com |

| Pseudomonas putida | Maize | Increased dry matter yield, enhanced agronomic and physiological P-use efficiency, improved N, P, and K uptake. |

| Paecilomyces variotii Extract | Maize | Increased soil available phosphorus, higher net photosynthetic rate, significantly improved yield and phosphorus use efficiency. nih.gov |

These findings suggest that formulating this compound with such biostimulants and microbial inoculants could further enhance its agronomic value by improving nutrient cycling and plant physiological processes.

Sulfur-Fortified Ammonium Phosphate Formulations

This compound (DAPS) is, by its nature, a sulfur-fortified ammonium phosphate fertilizer. The inclusion of sulfur is critical for modern agriculture as sulfur deficiency in soils is an increasingly prevalent issue that can limit crop yield and quality. mdpi.com The fortification of ammonium phosphates with sulfur can be achieved through various methods, leading to fertilizers that provide N, P, and S in a single granule.

One common method of production involves granulating ammonium phosphate with ammonium sulfate (B86663) and/or elemental sulfur. mdpi.comresearchgate.net This process ensures a uniform distribution of nutrients in each fertilizer granule. The sulfur can be incorporated in the form of sulfate (SO₄²⁻), which is immediately available for plant uptake, or as elemental sulfur (S⁰), which becomes available gradually after being oxidized to sulfate by soil microorganisms. mdpi.com Some advanced formulations, such as MicroEssentials®, contain both sulfate and elemental sulfur to provide both immediate and season-long sulfur availability. mdpi.com

A study on maize grown in calcareous soil evaluated the effects of DAP co-granulated with varying percentages of sulfur (a 1:1 ratio of sulfate-S to elemental-S). mdpi.comresearchgate.net While no statistically significant differences in yield were found among the DAP-based treatments in that specific soil type, the principle of co-granulation remains a key strategy for delivering sulfur alongside nitrogen and phosphorus. mdpi.comresearchgate.net

The table below details the composition of experimental sulfur-fortified diammonium phosphate fertilizers from a research study:

| Treatment | Total N (%) | Total P₂O₅ (%) | Total S (%) | Elemental S (%) | SO₄-S (%) |

| DAP | 18.1 | 46.2 | 2.32 | 0.00 | 2.32 |

| DAP + 3%S | 18.5 | 44.1 | 4.97 | 2.41 | 2.56 |

| DAP + 6%S | 19.1 | 41.8 | 8.01 | 4.02 | 3.99 |

| DAP + 9%S | 19.6 | 39.7 | 10.9 | 5.15 | 5.75 |

| DAP + 12%S | 20.1 | 37.8 | 13.6 | 5.88 | 7.73 |

| Data adapted from a study on S-fortified ammonium phosphate fertilizers. mdpi.com |

The production of DAPS through the ammoniation of a mixture of phosphoric and sulfuric acids is another effective method for creating a sulfur-fortified fertilizer. This process results in a product with varying formulations, such as 20% N, 20% P₂O₅, and additional sulfur components, designed to meet the specific nutritional needs of various crops and address sulfur deficiencies in the soil.

Precision Nutrient Management Strategies

Band Application and Placement Efficacy

Band application, also known as fertilizer placement, is a precision nutrient management strategy that involves applying fertilizer in a concentrated band near the seed at planting. nih.gov This method is particularly effective for immobile nutrients like phosphorus and has been shown to improve nutrient uptake and early-season growth. researchgate.netnih.gov

Research has demonstrated that the band application of a mixture of diammonium phosphate and ammonium sulphate (an NPS fertilizer) leads to a clear trend of increased grain yield in maize. researchgate.netnih.gov Placing the fertilizer in close proximity to the seeds accelerates early growth and improves the nutritional status of the plants, especially during the initial growing stages when the root system is not yet fully developed. nih.gov

A soil column study investigating the effects of banding various ammonium phosphate sources, including a combination of diammonium phosphate and ammonium sulfate, found that this localized placement significantly enhances nutrient accumulation in maize. researchgate.net Banding P plus ammonium increased shoot N and P content by 11–31% and 14–37%, respectively, compared to treatments where the fertilizer was mixed throughout the soil profile. researchgate.net The study concluded that modifying the spatial distribution of roots through banding leads to higher nutrient uptake rates. researchgate.net

The table below summarizes the findings of a study on the effect of fertilizer placement on maize nutrient uptake:

| Fertilizer Combination | Placement | Shoot N content (mg/plant) | Shoot P content (mg/plant) |

| P + Ammonium Sulfate (ASP) | Mixing | 101.5 | 16.8 |

| P + Ammonium Sulfate (ASP) | Banding | 132.8 | 23.0 |

| Diammonium Phosphate (DAP) | Mixing | 105.7 | 17.5 |

| Diammonium Phosphate (DAP) | Banding | 129.5 | 22.4 |

| Data adapted from a soil column study on maize. researchgate.net |

The efficacy of band application is attributed to several factors. It creates a zone of high nutrient concentration near the developing roots, which can stimulate root proliferation in that zone. researchgate.net Furthermore, placing the fertilizer in a deeper, often wetter, soil layer can improve nutrient uptake and limit losses to the environment. nih.gov Given that this compound provides nitrogen, phosphorus, and sulfur in a single granule, band application is an effective strategy to ensure these essential nutrients are readily available to the crop during the critical early growth stages.

Integrated Nutrient Management (Organic and Inorganic Combinations)

Integrated Nutrient Management (INM) is a practice that aims to maintain soil fertility and optimize plant nutrient supply by utilizing a combination of organic, inorganic, and biological sources. biochemjournal.comijasbt.org This approach seeks to enhance crop productivity through the synergistic effects of these components, which can improve the physical, chemical, and biological properties of the soil. biochemjournal.comijasbt.org The combination of inorganic fertilizers like diammonium phosphate with organic materials is a key strategy within INM. biochemjournal.comscholarsresearchlibrary.com

Research has demonstrated the benefits of combining diammonium phosphate (DAP) with various organic amendments. In a study on maize, the integration of DAP with organic materials such as farmyard manure (FYM), poultry manure (PM), and compost (COM) significantly increased plant height, leaf area, and chlorophyll content compared to a control group. scholarsresearchlibrary.com The combined application of DAP and poultry manure was found to be the most effective treatment, leading to a substantial increase in phosphorus (P) uptake from 14 g kg⁻¹ in the control to 36 g kg⁻¹. scholarsresearchlibrary.com This integrated approach also enhanced grain yield, biomass, and protein content by 74-101%, 55-75%, and 42-70% over the control, respectively. scholarsresearchlibrary.com

Similarly, studies on rice-based cropping systems have shown that applying 75% of the recommended nitrogen, phosphorus (from diammonium phosphate), and potassium, in conjunction with farmyard manure, resulted in higher agronomic efficiency and recovery of the fertilizers. researchgate.net This indicates that organic manures can help improve the efficiency of inorganic fertilizers. researchgate.net The integrated use of organic and inorganic sources has also been observed to positively affect nutrient uptake and lead to a significant increase in soil organic carbon, nitrogen, and phosphorus levels after harvest. researchgate.net

In wheat cultivation, the application of 50% of the recommended phosphorus through diammonium phosphate and 50% through phosphorus-enriched compost led to a 15% increase in the grain's crude protein percentage compared to the control. mdpi.com This improvement is attributed to the increased phosphorus concentration in the soil from the addition of organic matter and the enhanced release of native phosphorus due to greater microbial activity. mdpi.com Phosphorus is essential for root growth and nitrogen metabolism, which in turn boosts protein synthesis. mdpi.com

The following table summarizes research findings on the integrated use of diammonium phosphate and organic manures on maize.

Table 1: Effect of Integrated Nutrient Management (DAP + Organic Amendments) on Maize

Data sourced from a study on the combined application of inorganic P fertilizers and organic materials. scholarsresearchlibrary.com

| Treatment | Grain Yield ( g/plant ) | Dry Matter Yield ( g/plant ) | P Uptake (mg/plant) | Phosphorus Use Efficiency (%) |

| Control | 49.3 | 75.3 | 14.1 | - |

| DAP | 86.2 | 107.5 | 29.3 | 17 |

| DAP + FYM | 92.5 | 115.8 | 32.7 | 21 |

| DAP + PM | 99.1 | 120.7 | 36.1 | 24 |

| DAP + COM | 89.4 | 110.6 | 30.5 | 18 |

Soil Fertility Management in Specific Agricultural Systems (e.g., Calcareous Soils)

Calcareous soils, characterized by high levels of calcium carbonate and typically alkaline pH, present significant challenges for phosphorus management. isslup.injustagriculture.in In these soils, water-soluble phosphate from fertilizers like diammonium phosphate can be rapidly immobilized, forming less soluble calcium phosphate compounds, which reduces phosphorus availability to plants. isslup.injustagriculture.in The effectiveness of phosphate fertilizers is therefore often low in such environments. nih.gov

This compound, a fertilizer that combines diammonium phosphate with a sulphur source, is utilized in these systems. The inclusion of sulphur, particularly elemental sulphur, is intended to create a more acidic microenvironment around the fertilizer granule as the sulphur oxidizes, thereby potentially increasing the solubility and mobility of phosphate. fertilizercanada.ca However, research has shown mixed results for sulphur-fortified DAP in calcareous soils. mdpi.com One study found no statistically significant difference in maize yield or sulphur uptake between DAP alone and various S-fortified DAP treatments in a calcareous soil. mdpi.comresearchgate.net It was suggested that in highly calcareous soils, the sulphate ions from the fertilizer could react with calcium ions to form insoluble calcium sulfate, hindering the intended benefits. mdpi.com

Despite these challenges, integrated management strategies have shown promise. The use of DAP in calcareous soils irrigated with treated wastewater (TWW), a source of organic matter and nutrients, has been shown to significantly improve soil fertility. mdpi.com In a study on maize, irrigating with TWW and applying DAP at a rate of 40 kg/ha more than tripled the available nitrogen and nearly doubled the available phosphorus in the soil post-harvest compared to irrigation with tap water. mdpi.com Soil organic matter also increased from 0.96% under tap water to 1.7% with the combined use of TWW and DAP. mdpi.com This highlights that integrating an inorganic fertilizer like DAP with organic inputs can help overcome some of the nutrient fixation challenges in calcareous soils. mdpi.com

The choice of phosphate fertilizer is also critical. DAP creates an alkaline reaction in the soil solution (pH ~8.0), which can be a disadvantage in already alkaline calcareous soils compared to more acidic phosphate sources like monoammonium phosphate (MAP). fertilizercanada.ca However, research has also shown that the use of DAP can still lead to better maize growth compared to other sources like single superphosphate (B1263860) (SSP) in calcareous conditions, underscoring the importance of its high water solubility. mdpi.com

The table below presents findings on how the combination of DAP and treated wastewater irrigation affects post-harvest soil nutrient status in a calcareous soil environment.

Table 2: Post-Harvest Soil Nutrient Status in Calcareous Soil with DAP and Treated Wastewater (TWW)

Data sourced from a study on maize growth in calcareous soil. mdpi.com

| Irrigation Source | DAP Rate ( kg/ha ) | Soil Organic Matter (%) | Available Nitrogen (mg/kg) | Available Phosphorus (mg/kg) | Available Potassium (mg/kg) |

| Tap Water (TW) | 0 | 0.98 | 56.0 | 11.20 | 240.5 |

| Tap Water (TW) | 40 | 1.15 | 84.0 | 19.90 | 290.3 |

| Treated Wastewater (TWW) | 0 | 1.30 | 182.1 | 22.40 | 320.1 |

| Treated Wastewater (TWW) | 40 | 1.70 | 266.2 | 37.98 | 385.3 |

Advanced Materials Science and Industrial Process Applications Research

Flame Retardancy Mechanisms and Applications in Materials